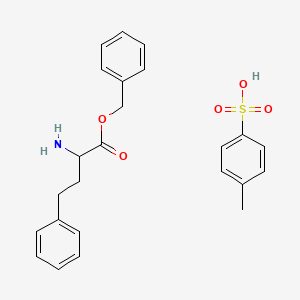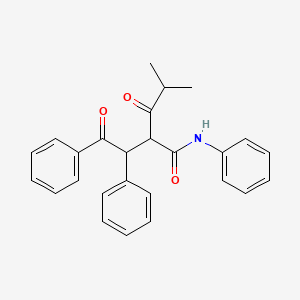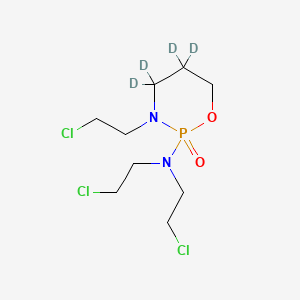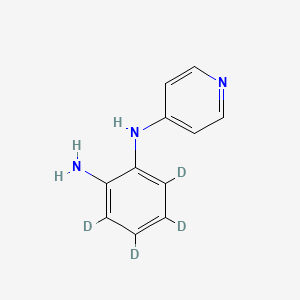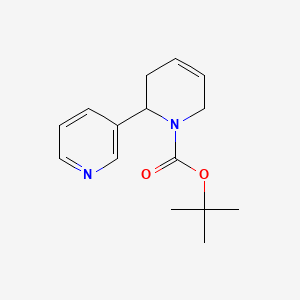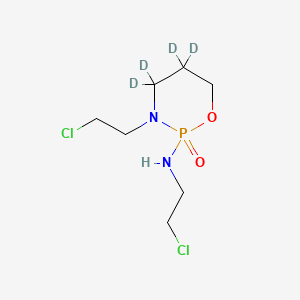
N-Formyl N,N-Didesmethyl Sibutramine-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Formyl N,N-Didesmethyl Sibutramine-d6 is a deuterated derivative of N-Formyl N,N-Didesmethyl Sibutramine, which is a metabolite of Sibutramine. Sibutramine is a serotonin and noradrenaline reuptake inhibitor that was previously used as an appetite suppressant for the treatment of obesity . The deuterated form, this compound, is often used in scientific research for its stability and to trace metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
N-Formyl N,N-Didesmethyl Sibutramine-d6 can be synthesized from Sibutramine through a series of chemical reactions. The synthesis typically involves the following steps:
N-Demethylation: Sibutramine undergoes N-demethylation to form N,N-Didesmethyl Sibutramine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. The deuteration step is particularly critical and may involve specialized equipment to ensure the incorporation of deuterium atoms.
化学反应分析
Types of Reactions
N-Formyl N,N-Didesmethyl Sibutramine-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the formyl group to a hydroxymethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted formyl derivatives depending on the nucleophile used.
科学研究应用
N-Formyl N,N-Didesmethyl Sibutramine-d6 has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for tracing metabolic pathways and studying reaction mechanisms.
Biology: Employed in studies involving neurotransmitter reuptake inhibition and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a reference standard in pharmacokinetic studies.
作用机制
N-Formyl N,N-Didesmethyl Sibutramine-d6 exerts its effects primarily through the inhibition of serotonin and noradrenaline reuptake. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and resulting in appetite suppression and increased energy expenditure. The molecular targets include serotonin and noradrenaline transporters, and the pathways involved are related to neurotransmitter release and reuptake .
相似化合物的比较
Similar Compounds
N-Formyl N,N-Didesmethyl Sibutramine: The non-deuterated form, which has similar biological activity but lacks the stability and tracing capabilities of the deuterated version.
Sibutramine: The parent compound, which is a more potent serotonin and noradrenaline reuptake inhibitor.
N,N-Didesmethyl Sibutramine: An intermediate in the synthesis of N-Formyl N,N-Didesmethyl Sibutramine-d6, with similar but less pronounced effects.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in metabolic studies. This makes it particularly valuable in research settings where accurate tracking of metabolic pathways is essential .
属性
CAS 编号 |
1185163-48-7 |
|---|---|
分子式 |
C16H22ClNO |
分子量 |
285.845 |
IUPAC 名称 |
N-[1-[1-(4-chlorophenyl)-2,2,3,3,4,4-hexadeuteriocyclobutyl]-3-methylbutyl]formamide |
InChI |
InChI=1S/C16H22ClNO/c1-12(2)10-15(18-11-19)16(8-3-9-16)13-4-6-14(17)7-5-13/h4-7,11-12,15H,3,8-10H2,1-2H3,(H,18,19)/i3D2,8D2,9D2 |
InChI 键 |
IYVDPOSYKKHSFG-QYDDHRNTSA-N |
SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC=O |
同义词 |
{N-[1-(4-Chlorophenyl)cyclobutyl-d6]-3-methylbutyl}formamide |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B564887.png)
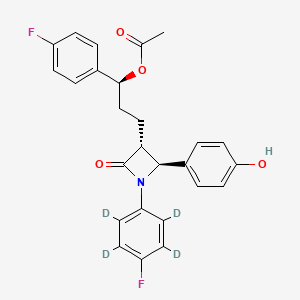
![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester](/img/structure/B564893.png)
